REACTION_CXSMILES
|
[CH2:1]([O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[C:2]#[CH:3].C([Li])CCC.C=O.N1C=CC=CC=1.[C:24]([O:27][C:28](=O)C)(=[O:26])[CH3:25]>C1COCC1>[C:24]([O:27][CH2:28][C:3]#[C:2][CH2:1][O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)(=[O:26])[CH3:25]
|
Name
|
( #1 )
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
27.5 g
|
Type
|
reactant
|
Smiles
|
C(C#C)OC1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
( #2 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
9.4 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
67 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
39 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1 h at −25 to −35° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
This solution was added to the reactor at a temperature between −25 and −35° C
|
Type
|
ADDITION
|
Details
|
The temperature was controlled by the rate of addition
|
Type
|
STIRRING
|
Details
|
The resulting suspension was stirred for 5 min.
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to 5–10° C
|
Type
|
CUSTOM
|
Details
|
The contents of reactor #1 were cannulated into reactor
|
Type
|
CUSTOM
|
Details
|
#2 between 5 and 15° C
|
Type
|
TEMPERATURE
|
Details
|
The temperature in reactor #1 was maintained below −15° C
|
Type
|
CUSTOM
|
Details
|
The cooling bath from reactor #2 was removed
|
Type
|
TEMPERATURE
|
Details
|
to warm up slowly to 20–25° C
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
was continued for 16 h at ambient temperature
|
Duration
|
16 h
|
Type
|
ADDITION
|
Details
|
200 mL of water was added to the reaction mixture
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 15–30 min at ambient temperature
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted twice with 200 mL
|
Type
|
WASH
|
Details
|
The combined organic solution was washed with 200 mL of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic solution was dried with 50 g of anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The drying agent was filtered off
|
Type
|
WASH
|
Details
|
rinsed with 50 mL of ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The filtrate was transferred into a 1-L reactor
|
Type
|
CUSTOM
|
Details
|
fitted with an overhead stirrer
|
Type
|
STIRRING
|
Details
|
The solution was stirred overnight at ambient temperature
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
The solution was washed sequentially with water (200 mL), sodium bicarbonate solution (2×150 mL) until pH=7–8, hydrochloric acid solution (2×150 mL) until pH=1–3, and brine (1×150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution was dried with anhydrous sodium sulfate (50 g)
|
Type
|
FILTRATION
|
Details
|
The drying agent was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo at a temperature that
|
Type
|
CUSTOM
|
Details
|
did not exceed 60° C.
|
Type
|
CUSTOM
|
Details
|
to yield 37 g (87% yield, HPLC strength 65%) of product as a dark-red slightly viscous fluid
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)OCC#CCOC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |